(2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate (2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate
Brand Name: Vulcanchem
CAS No.: 62234-28-0
VCID: VC0014685
InChI: InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.3 g/mol

(2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate

CAS No.: 62234-28-0

Reference Standards

VCID: VC0014685

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.3 g/mol

(2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate - 62234-28-0

CAS No. 62234-28-0
Product Name (2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate
Molecular Formula C10H14N2O4S
Molecular Weight 258.3 g/mol
IUPAC Name (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1
Standard InChIKey NOFBBVASBDIESZ-SECBINFHSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C[NH3+])C(=O)[O-]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C[NH3+])C(=O)[O-]
Synonyms 3-Amino-N-[(4-methylphenyl)sulfonyl]-D-alanine; 3-Amino-2-p-toluenesulfonamido-D-propionic Acid;
PubChem Compound 1715029
Last Modified Nov 11 2021
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